![molecular formula C9H10Br2O3 B597650 4-Bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one CAS No. 143140-80-1](/img/structure/B597650.png)
4-Bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-3-(1-hydroxybutyl)- is a natural product found in Delisea pulchra with data available.
Scientific Research Applications
Building Blocks for Natural Product-like Libraries
Aquino et al. (2006) highlighted the use of 4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one as a building block for assembling natural product-like libraries. They developed a regioselective method to synthesize gamma-hydroxybutenolides, which are valuable for preparing focused libraries of molecules similar to natural products (Aquino, Bruno, Riccio, & Gomez‐Paloma, 2006).
Synthesis of Aryl Substituted Furan-2(5H)-ones
Zhang et al. (2011) conducted research on the synthesis of novel 5-arylidenefuran-2(5H)-ones using the Suzuki–Miyaura reactions. They demonstrated the regioselective Suzuki–Miyaura reaction on 4-bromo-5-(bromomethylene)furan-2(5H)-one, enabling the synthesis of unsymmetrically substituted furan-2(5H)-ones (Zhang, Iskander, Da Silva, Chan, Vignevich, Nguyen, Bhadbhade, Black, & Kumar, 2011).
Quorum Sensing Inhibition
Persson et al. (2004) synthesized a potent quorum sensing inhibitor using 4-bromo-5-(bromomethylene)-2(5H)-furanone. This inhibitor shows potential in disrupting microbial communication and biofilm formation, an important aspect in the control of bacterial infections (Persson, Johansen, Martiny, Givskov, & Nielsen, 2004).
Cytotoxic Evaluation Against Cancer Cell Lines
Castro-Torres et al. (2020) evaluated the cytotoxicity of halogen-furan-2(5H)-one derivatives, including 4-bromo-5-(bromomethylene)furan-2(5H)-one, against human cancer cell lines. Their findings suggest that these compounds could be potential candidates for anticancer drugs (Castro-Torres, Jacobo-Herrera, Díaz-Sánchez, Rocha-Zavaleta, Garcia-Lopez, & Martínez-Vázquez, 2020).
Electrophilic Substitution Reactions
Pevzner (2003) discussed electrophilic substitution reactions involving derivatives of 4-bromo-5-(bromomethylene)furan-2(5H)-one. These reactions are crucial for synthesizing various organic compounds with potential pharmaceutical applications (Pevzner, 2003).
properties
CAS RN |
143140-80-1 |
---|---|
Molecular Formula |
C9H10Br2O3 |
Molecular Weight |
325.984 |
IUPAC Name |
4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2-one |
InChI |
InChI=1S/C9H10Br2O3/c1-2-3-5(12)7-8(11)6(4-10)14-9(7)13/h4-5,12H,2-3H2,1H3 |
InChI Key |
GWLDADMCKOCKLF-UHFFFAOYSA-N |
SMILES |
CCCC(C1=C(C(=CBr)OC1=O)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.